(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a tetrahydropyran ring with a phenyl substituent. These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the triazole and azetidine rings suggests that the compound could have a rigid structure, which could influence its interactions with potential biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the triazole ring is known to participate in various chemical reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the triazole ring could contribute to its stability and solubility .Scientific Research Applications
Drug Discovery
1H-1,2,3-triazole derivatives are widely used in drug discovery due to their diverse biological activities. They have been studied for anti-inflammatory, antimicrobial, antitubercular, antitumoral, and antiviral properties .
Organic Synthesis
These compounds serve as important intermediates in organic synthesis, aiding in the construction of complex molecules .
Polymer Chemistry
Triazole derivatives contribute to the development of polymers with enhanced properties and functionalities .
Supramolecular Chemistry
Due to their ability to engage in multiple types of interactions, triazoles are key components in the design of supramolecular structures .
Bioconjugation
They are used in bioconjugation techniques for attaching various biomolecules to one another or to solid supports .
Chemical Biology
In chemical biology, triazoles help in understanding biological processes at the molecular level .
Fluorescent Imaging
These compounds are utilized in fluorescent imaging for tracking and visualizing biological molecules .
Materials Science
Triazole derivatives are applied in materials science to create materials with specific desired properties .
Mechanism of Action
Target of Action
Similar compounds with a 1h-1,2,3-triazole core have been reported to act as inhibitors of the von hippel-lindau (vhl) protein , which plays a crucial role in cellular response to hypoxia and is often implicated in cancer pathogenesis .
Mode of Action
Compounds with a 1h-1,2,3-triazole core are known to interact with their targets through various mechanisms, including inhibition, modulation, or activation . The specific interaction of this compound with its target would depend on the structural and chemical properties of both the compound and its target.
Biochemical Pathways
If we consider its potential role as a vhl inhibitor, it could impact the hypoxia-inducible factor (hif) pathway . Inhibition of VHL can lead to stabilization of HIF, which in turn can activate a variety of genes involved in cell survival, angiogenesis, and other processes under hypoxic conditions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a VHL inhibitor, it could potentially lead to the activation of HIF-responsive genes, promoting cell survival and angiogenesis under hypoxic conditions . This could have implications in the treatment of conditions such as anemia and cancer .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(20(8-10-26-11-9-20)16-4-2-1-3-5-16)23-12-17(13-23)24-14-18(21-22-24)15-6-7-15/h1-5,14-15,17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHBQBAMGXRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone |
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